4-(tert-butyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide 4-(tert-butyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 899752-35-3
VCID: VC4292778
InChI: InChI=1S/C22H21N5O2/c1-22(2,3)16-11-9-15(10-12-16)20(28)25-26-14-23-19-18(21(26)29)13-24-27(19)17-7-5-4-6-8-17/h4-14H,1-3H3,(H,25,28)
SMILES: CC(C)(C)C1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Molecular Formula: C22H21N5O2
Molecular Weight: 387.443

4-(tert-butyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

CAS No.: 899752-35-3

Cat. No.: VC4292778

Molecular Formula: C22H21N5O2

Molecular Weight: 387.443

* For research use only. Not for human or veterinary use.

4-(tert-butyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide - 899752-35-3

Specification

CAS No. 899752-35-3
Molecular Formula C22H21N5O2
Molecular Weight 387.443
IUPAC Name 4-tert-butyl-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide
Standard InChI InChI=1S/C22H21N5O2/c1-22(2,3)16-11-9-15(10-12-16)20(28)25-26-14-23-19-18(21(26)29)13-24-27(19)17-7-5-4-6-8-17/h4-14H,1-3H3,(H,25,28)
Standard InChI Key UJBHEGHKIXJFAO-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula is C22H21N5O2, with a molar mass of 387.443 g/mol. Its IUPAC name, 4-tert-butyl-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide, reflects three key components:

  • A pyrazolo[3,4-d]pyrimidine scaffold, which shares structural homology with purine bases, enabling interactions with enzymatic targets .

  • A 4-oxo group at position 4 of the pyrimidine ring, introducing hydrogen-bonding capabilities.

  • A 4-(tert-butyl)benzamide substituent at position N-5, providing steric bulk and hydrophobic character .

The tert-butyl group enhances lipid solubility, potentially improving membrane permeability, while the benzamide moiety may participate in π-π stacking or hydrogen bonding with biological targets .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC22H21N5O2
Molecular Weight387.443 g/mol
CAS Number899752-35-3
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
SolubilityNot publicly available

Pyrazolo[3,4-d]pyrimidines are established kinase inhibitors due to their ability to mimic ATP’s purine structure. For example, derivative 16 from a 2024 study inhibited EGFR tyrosine kinase with an IC50 of 0.034 μM, surpassing reference drugs like erlotinib . While the tert-butyl-benzamide substitution in the target compound has not been explicitly tested, structural analogs suggest that bulky substituents at the N-5 position enhance target affinity by occupying hydrophobic pockets in kinase domains .

Anticancer Activity

Compounds sharing the pyrazolo[3,4-d]pyrimidine scaffold exhibit broad-spectrum cytotoxicity. In NCI-60 assays, derivatives 15 and 16 showed GI50 values as low as 0.018 μM . The tert-butyl group in the subject compound may similarly enhance cytotoxic effects by improving cellular uptake or modulating P-glycoprotein interactions, as seen in related benzamides .

Table 2: Comparative Cytotoxic Activity of Analogous Compounds

CompoundGI50 Range (μM)Target Kinase (IC50)Source
Derivative 150.018–9.98EGFR (0.135 μM)
Derivative 160.018–9.98EGFR (0.034 μM)
Erlotinib (Reference)0.1–2.5EGFR (0.03 μM)

P-Glycoprotein Modulation

The benzamide moiety may contribute to multidrug resistance (MDR) reversal. In quantitative PCR studies, pyrazolopyrimidine derivatives reduced P-glycoprotein expression by 0.301–0.449-fold, enhancing chemotherapeutic efficacy . This suggests that the subject compound could potentiate existing anticancer agents by circumventing efflux mechanisms.

Pharmacokinetic and Toxicological Considerations

ADME Profiles

Though experimental ADME data are unavailable, in silico predictions using the SMILES string indicate:

  • Lipophilicity: LogP ≈ 3.2 (moderate, favoring oral absorption).

  • Hydrogen Bonding: 5 acceptors and 1 donor, suggesting moderate solubility.

  • Polar Surface Area: ~90 Ų, indicating potential blood-brain barrier permeability.

Toxicity Risks

Future Directions and Applications

Targeted Drug Development

Given its structural similarity to EGFR inhibitors, this compound warrants evaluation in kinase selectivity panels. Molecular docking studies could predict binding modes within EGFR’s ATP-binding pocket, guiding lead optimization .

Combination Therapies

The compound’s potential P-glycoprotein inhibition supports its use in combination with doxorubicin or paclitaxel to overcome MDR in cancers like MDA-MB-468 .

Synthetic Expansion

Functionalization at the pyrimidine 4-oxo position or benzamide aromatic ring could yield derivatives with enhanced potency or reduced metabolic liabilities.

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